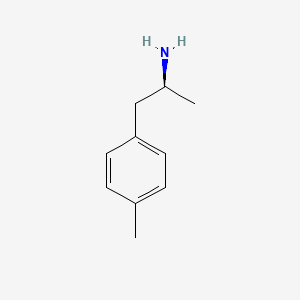

4-Methylamphetamine, (+)-

Description

BenchChem offers high-quality 4-Methylamphetamine, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylamphetamine, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

81601-14-1 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

(2S)-1-(4-methylphenyl)propan-2-amine |

InChI |

InChI=1S/C10H15N/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m0/s1 |

InChI Key |

ZDHZDWSHLNBTEB-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](C)N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)N |

Origin of Product |

United States |

Foundational & Exploratory

The History and Discovery of 4-Methylamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylamphetamine (4-MA), a synthetic stimulant of the amphetamine class, has a multifaceted history, from its early investigation as a potential pharmaceutical to its emergence as a new psychoactive substance (NPS). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of 4-MA. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing its chemical synthesis, mechanism of action, and the analytical methods for its study. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.

Introduction

4-Methylamphetamine (4-MA), also known as para-methylamphetamine (p-TAP), is a ring-methylated derivative of amphetamine. Structurally, it is the 4-methyl analog of amphetamine. While its initial exploration was in the realm of legitimate pharmaceutical research, it has since appeared sporadically on the illicit drug market, often sold as or mixed with amphetamine. This guide delves into the historical timeline of its discovery, its chemical synthesis, and its pharmacological properties.

History and Discovery

The history of 4-methylamphetamine can be traced back to the mid-20th century, with a significant gap before its re-emergence as a substance of concern in the 21st century.

-

1952: 4-MA was first investigated as an appetite suppressant.[1][2] During this period, it was given the proposed trade name "Aptrol," although its development was never completed.[1][2]

-

1973: The first report of 4-MA on the illicit drug market emerged from the United States.[3]

-

Late 2000s: 4-MA began to be detected more frequently in Europe as a new psychoactive substance, often found in samples of illicit amphetamine.[3][4] This re-emergence was hypothesized to be due to changes in the availability of precursors for illicit amphetamine synthesis.[3]

Chemical Synthesis

The primary route for the synthesis of 4-methylamphetamine is the reductive amination of 4-methylbenzyl methyl ketone (4-methyl-BMK), also known as 4-methylphenylacetone.[3] The Leuckart reaction is a commonly employed method for this transformation.[3]

Synthesis via Leuckart Reaction

The Leuckart reaction involves the conversion of a ketone to an amine using ammonium formate or formamide. The general workflow for the synthesis of 4-MA from 4-methyl-BMK is depicted below.

Caption: General workflow for the synthesis of 4-MA via the Leuckart reaction.

Experimental Protocol: Leuckart Reaction (General Procedure)

This is a generalized protocol based on the known chemistry of the Leuckart reaction for the synthesis of amphetamines. Specific reaction conditions for 4-MA may vary.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methylbenzyl methyl ketone (1 equivalent) with an excess of ammonium formate or formamide (2-4 equivalents).

-

Heating: Heat the reaction mixture to a temperature of 160-185°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Formation of Intermediate: This step yields the N-formyl-4-methylamphetamine intermediate.

-

Hydrolysis: After cooling, the reaction mixture is subjected to acid hydrolysis to cleave the formyl group. This is typically achieved by adding a strong acid, such as hydrochloric acid, and refluxing the mixture for several hours.

-

Workup and Purification: The reaction mixture is then cooled, made alkaline with a base (e.g., sodium hydroxide), and the resulting 4-methylamphetamine freebase is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The final product can be further purified by distillation or by converting it to a salt (e.g., hydrochloride) and recrystallizing it.

Pharmacological Profile

4-Methylamphetamine is a potent releasing agent of the monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Its pharmacological activity is mediated by its interaction with the respective monoamine transporters (SERT, NET, and DAT).

Mechanism of Action

4-MA acts as a substrate for the monoamine transporters. It is taken up into the presynaptic neuron, where it disrupts the vesicular storage of neurotransmitters and reverses the direction of transporter flux, leading to a non-exocytotic release of serotonin, norepinephrine, and dopamine into the synaptic cleft.

Caption: Mechanism of 4-MA-induced monoamine release.

Quantitative Pharmacological Data

In vitro studies have quantified the potency of 4-MA at the human monoamine transporters.

| Transporter | EC50 (nM) |

| Serotonin (SERT) | 53.4 |

| Norepinephrine (NET) | 22.2 |

| Dopamine (DAT) | 44.1 |

EC50 (half-maximal effective concentration) values represent the concentration of 4-MA required to elicit 50% of the maximal release of the respective neurotransmitter.[1]

In vivo studies in rats using microdialysis have shown that 4-MA is a more potent serotonin releaser relative to its effects on dopamine.[1]

Experimental Protocols

Monoamine Transporter Uptake Assay (General Protocol for EC50 Determination)

This protocol is a generalized procedure for determining the EC50 values of a compound at monoamine transporters, based on common methodologies in the field.

-

Cell Culture: Use cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporters (e.g., HEK293-hSERT, HEK293-hNET, HEK293-hDAT).

-

Plate Preparation: Seed the cells into 96-well microplates and allow them to adhere and form a confluent monolayer.

-

Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Compound Dilution: Prepare a serial dilution of 4-methylamphetamine in the assay buffer.

-

Radioligand Preparation: Prepare a solution of a radiolabeled substrate for each transporter (e.g., [3H]5-HT for SERT, [3H]NE for NET, and [3H]DA for DAT) in the assay buffer.

-

Uptake Inhibition Assay:

-

Wash the cells with the assay buffer.

-

Pre-incubate the cells with various concentrations of 4-MA or vehicle for a specified time.

-

Initiate the uptake by adding the radiolabeled substrate and incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

-

Measurement: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand uptake against the logarithm of the 4-MA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The EC50 value for release can be determined in a similar assay format by preloading the cells with the radiolabeled substrate and then measuring the amount of radioactivity released into the buffer after exposure to 4-MA.

In Vivo Microdialysis in Rats (General Protocol)

This is a generalized protocol for in vivo microdialysis to measure neurotransmitter levels in the brain of awake rats.

-

Animal Surgery: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.

-

Drug Administration: Administer 4-methylamphetamine via a chosen route (e.g., intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

-

Neurochemical Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS).

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot them over time.

Caption: Workflow for in vivo microdialysis experiments in rats.

Conclusion

4-Methylamphetamine possesses a history that reflects the trajectory of many psychoactive substances, from initial scientific inquiry to its appearance in non-medical contexts. Its potent monoamine-releasing properties, with a notable preference for serotonin, distinguish it from its parent compound, amphetamine. The synthetic routes, primarily through reductive amination of 4-methyl-BMK, are well-established in principle, though clandestine production can lead to impure products. The provided experimental protocols offer a foundational understanding for researchers aiming to study the synthesis and pharmacology of 4-MA and related compounds. A thorough understanding of its chemical and pharmacological characteristics is essential for the scientific and regulatory communities to address its potential for abuse and to explore any potential therapeutic applications of related compounds.

References

The Pharmacological Profile of (+)-4-Methylamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class, originally investigated as an appetite suppressant. It has since emerged as a designer drug, often found in illicit amphetamine preparations. This document provides a comprehensive technical overview of the pharmacological profile of (+)-4-methylamphetamine, synthesizing available in vitro and in vivo data. The primary mechanism of action is potent monoamine release at serotonin, norepinephrine, and dopamine transporters. Notably, its in vivo effects are dominated by a pronounced serotonergic activity. This guide presents quantitative data on its interaction with monoamine transporters, discusses its receptor binding profile, and details its pharmacokinetics and effects on monoamine oxidase. Methodological details for key experimental procedures are provided to aid in the replication and extension of these findings.

Mechanism of Action: A Potent Monoamine Releasing Agent

(+)-4-Methylamphetamine is a potent and relatively balanced releasing agent of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) at their respective transporters: SERT, NET, and DAT. In vitro studies using rat brain synaptosomes have demonstrated its efficacy in promoting the release of these neurotransmitters.[1] This action is mediated by its ability to act as a substrate for these transporters, leading to a reversal of their normal function and subsequent non-vesicular release of neurotransmitters from the presynaptic terminal.

However, in vivo studies in rats have revealed a more nuanced profile, where (+)-4-methylamphetamine exhibits a much greater potency in elevating extracellular serotonin levels compared to dopamine.[1] This pronounced serotonergic effect in a living system is a key characteristic of its pharmacological profile and is thought to contribute significantly to its unique behavioral and toxicological effects.

Signaling Pathways of Monoamine Transporter Interaction

The interaction of (+)-4-methylamphetamine with monoamine transporters initiates a cascade of events leading to neurotransmitter release. The following diagram illustrates this proposed signaling pathway.

Quantitative Pharmacology

Monoamine Transporter Interactions

The potency of (+)-4-methylamphetamine as both an inhibitor of monoamine uptake and a promoter of monoamine release has been quantified in vitro. The following tables summarize the IC50 values for uptake inhibition and EC50 values for release at the dopamine, norepinephrine, and serotonin transporters.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| (+)-4-Methylamphetamine | 44.1 | 22.2 | 53.4 |

| d-Amphetamine | 8.0 | 7.2 | 1756 |

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |

| (+)-4-Methylamphetamine | 44.1 | 22.2 | 53.4 |

| d-Amphetamine | 8.0 | 7.2 | 1756 |

Receptor Binding Profile

While the primary mechanism of action of (+)-4-methylamphetamine is at the monoamine transporters, it also interacts with other receptor systems. It has been identified as an agonist at the serotonin 1A (5-HT1A) receptor, an action that is linked to its hypothermic effects in rats.[2] In contrast, (+)-4-methylamphetamine does not appear to be an agonist at the human trace amine-associated receptor 1 (TAAR1). A comprehensive receptor binding screen providing Ki values for a wide range of receptors is not currently available in the published literature.

Monoamine Oxidase Inhibition

Pharmacokinetics

Detailed pharmacokinetic parameters for (+)-4-methylamphetamine in humans or preclinical species are not extensively documented in the literature. However, based on its structural similarity to other amphetamines, it is expected to be well-absorbed orally with a half-life in the range of 6-12 hours.[1]

| Parameter | Value | Species | Route |

| Elimination Half-life | 6-12 hours (estimated) | - | - |

Experimental Protocols

In Vitro Monoamine Transporter Uptake and Release Assays

Objective: To determine the potency of (+)-4-methylamphetamine to inhibit monoamine uptake and stimulate monoamine release in rat brain synaptosomes.

Protocol Summary:

-

Synaptosome Preparation: Crude synaptosomes are prepared from fresh rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) by homogenization in sucrose buffer followed by differential centrifugation.

-

Uptake Inhibition Assay:

-

Synaptosomes are incubated with increasing concentrations of (+)-4-methylamphetamine or a reference compound.

-

A radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake reaction.

-

After a short incubation period, uptake is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

IC50 values are calculated from the concentration-response curves.

-

-

Release Assay:

-

Synaptosomes are pre-loaded with a radiolabeled monoamine.

-

After washing to remove excess radiolabel, the synaptosomes are incubated with increasing concentrations of (+)-4-methylamphetamine or a reference compound.

-

The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

-

EC50 values are calculated from the concentration-response curves.

-

In Vivo Microdialysis

Objective: To measure the effects of (+)-4-methylamphetamine on extracellular levels of dopamine and serotonin in the brain of awake, freely moving rats.

Protocol Summary:

-

Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens).

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate. Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: After a stable baseline is established, (+)-4-methylamphetamine is administered (e.g., intravenously or intraperitoneally).

-

Neurotransmitter Analysis: The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels.

In Vitro vs. In Vivo Profile: The Dominance of Serotonin

A noteworthy aspect of (+)-4-methylamphetamine's pharmacology is the discrepancy between its in vitro and in vivo profiles. While in vitro assays show a relatively balanced effect on all three monoamine transporters, in vivo studies demonstrate a much more pronounced elevation of extracellular serotonin.

This difference may be attributable to several factors, including regional differences in transporter density, metabolic processes, and the influence of other neurotransmitter systems in the intact brain. The potent serotonergic activity observed in vivo is likely a major contributor to the reported toxicity of (+)-4-methylamphetamine, particularly when co-abused with other stimulants like amphetamine.

Conclusion

(+)-4-Methylamphetamine is a potent monoamine releasing agent with a complex pharmacological profile. While its in vitro actions suggest a balanced effect on dopamine, norepinephrine, and serotonin transporters, its in vivo effects are characterized by a dominant and pronounced elevation of extracellular serotonin. This potent serotonergic activity, coupled with its potential for MAO-A inhibition, underscores the need for a thorough understanding of its pharmacology, particularly in the context of its emergence as a designer drug. Further research is warranted to fully elucidate its receptor binding profile and pharmacokinetic parameters to better predict its physiological and toxicological effects.

References

The Neurochemical Profile of 4-Methylamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class that has emerged as a substance of abuse. Its neurochemical mechanism of action is complex, involving interactions with multiple components of the monoaminergic neurotransmitter systems. This technical guide provides an in-depth overview of the core neuropharmacological actions of 4-MA, with a focus on its effects on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The information presented herein is intended to support research, drug development, and forensic analysis efforts.

Core Mechanism of Action

4-Methylamphetamine is a potent and non-selective substrate for the dopamine, serotonin, and norepinephrine transporters.[1] Its primary mechanism involves acting as a releasing agent of these monoamine neurotransmitters. By binding to and being transported into the presynaptic neuron, 4-MA disrupts the vesicular storage of dopamine, serotonin, and norepinephrine, leading to a reversal of transporter function and subsequent non-vesicular release of these neurotransmitters into the synaptic cleft. This surge in extracellular monoamine levels is the principal driver of its stimulant and psychoactive effects.

Furthermore, studies on N-alkylated analogs of 4-MA reveal a fascinating structure-activity relationship. Increasing the length of the N-alkyl chain can shift the pharmacological profile of the compound from a transportable substrate (releaser) to a non-transported inhibitor (blocker) at DAT and NET.[2] This highlights the critical role of the amino group in mediating the substrate-like activity of 4-MA.

Quantitative Analysis of Monoamine Transporter Interaction

The following tables summarize the in vitro potencies of 4-methylamphetamine at the dopamine, norepinephrine, and serotonin transporters. Data is presented for both neurotransmitter release (EC50 values) and reuptake inhibition (IC50 values), providing a comprehensive view of its interaction with these key regulatory proteins.

| Transporter | 4-Methylamphetamine | D-Amphetamine |

| Dopamine Transporter (DAT) | 44.1 | 8.0 |

| Norepinephrine Transporter (NET) | 22.2 | 7.2 |

| Serotonin Transporter (SERT) | 53.4 | 1,756 |

| Data from in vitro release assays.[3] |

| Transporter | 4-Methylamphetamine |

| Dopamine Transporter (DAT) | 25 |

| Norepinephrine Transporter (NET) | 37 |

| Serotonin Transporter (SERT) | 118 |

| Data from in vitro uptake inhibition assays in rat brain synaptosomes.[1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in the action of 4-methylamphetamine and the methods used to study it, the following diagrams are provided.

Experimental Protocols

Monoamine Release Assay (Substrate Activity)

This protocol is adapted from studies assessing the releasing capabilities of amphetamine analogs in rat brain synaptosomes.[1]

-

Synaptosome Preparation:

-

Rat brain regions rich in the desired transporter (e.g., caudate for DAT, whole brain minus caudate and cerebellum for NET and SERT) are dissected and homogenized in ice-cold 0.32 M sucrose buffer.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

-

The final pellet is resuspended in a Krebs-phosphate buffer.

-

-

Radiolabel Loading:

-

Synaptosomes are preloaded by incubation with a tritiated monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at 37°C.

-

-

Release Experiment:

-

The preloaded synaptosomes are washed to remove excess radiolabel.

-

Varying concentrations of 4-methylamphetamine (or control vehicle) are added to initiate neurotransmitter release.

-

The incubation is carried out for a specified time (e.g., 10-30 minutes) at 37°C.

-

The reaction is terminated by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

-

The amount of radioactivity in the supernatant, representing the released neurotransmitter, is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The amount of release is expressed as a percentage of the total incorporated radioactivity.

-

EC50 values (the concentration of drug that elicits 50% of the maximal release) are calculated by non-linear regression analysis.

-

Monoamine Uptake Inhibition Assay

This protocol is designed to measure the potency of a compound in blocking the reuptake of monoamines.[1]

-

Synaptosome Preparation:

-

Synaptosomes are prepared as described in the release assay protocol.

-

-

Inhibition Assay:

-

Synaptosomes are pre-incubated with various concentrations of 4-methylamphetamine or a control inhibitor for a short period.

-

A fixed concentration of a tritiated monoamine is then added to initiate uptake. To ensure selectivity for a specific transporter, uptake blockers for the other two transporters are included in the incubation buffer (e.g., when assessing DAT, inhibitors for NET and SERT are added).

-

The uptake reaction is allowed to proceed for a brief, defined time (e.g., 5-10 minutes) at 37°C.

-

The reaction is terminated by rapid filtration through glass fiber filters, trapping the synaptosomes.

-

The filters are washed with ice-cold buffer to remove any non-transported radiolabel.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured by liquid scintillation counting.

-

The percentage of inhibition of uptake at each concentration of 4-MA is calculated relative to the control (no inhibitor).

-

IC50 values (the concentration of drug that inhibits 50% of the specific uptake) are determined using non-linear regression.

-

Conclusion

4-Methylamphetamine exhibits a classic amphetamine-like profile as a monoamine releasing agent, with a notable potency for inducing serotonin release compared to d-amphetamine. Its ability to act as a substrate at DAT, SERT, and NET underlies its stimulant properties. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals working to characterize the neurochemical effects of 4-MA and similar compounds. Further research into its receptor binding profile and in vivo effects will continue to refine our understanding of this substance.

References

- 1. N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of N-alkyl-4-methylamphetamine optical isomers on plasma membrane monoamine transporters and abuse-related behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide on the In Vitro Serotonin-Dopamine Releasing Activity of 4-Methylamphetamine (4-MA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class that has emerged as a substance of abuse. Its pharmacological profile is characterized by its interaction with monoamine transporters, leading to the release of key neurotransmitters in the brain. This technical guide provides a comprehensive overview of the in vitro serotonin and dopamine releasing activity of 4-MA, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows. 4-MA acts as a non-selective substrate, or releaser, at the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] This action causes the non-exocytotic release of these monoamine neurotransmitters through a process known as reverse transport.[1]

Quantitative Data on Monoamine Releasing Activity

The following tables summarize the in vitro potency of 4-MA in inducing the release of dopamine and serotonin, as well as its binding affinity for the respective transporters. The data is compiled from studies utilizing synaptosomal preparations and cell lines expressing the human monoamine transporters.

| Compound | Transporter | Assay Type | EC50 (nM) |

| 4-MA | DAT | Synaptosome Release | 35.5 ± 4.2 |

| SERT | Synaptosome Release | 85.1 ± 11 | |

| NET | Synaptosome Release | 22.3 ± 2.5 | |

| 4-MA | DAT | Ca2+ Assay | 148 ± 21 |

| SERT | Ca2+ Assay | 355 ± 45 | |

| NET | Ca2+ Assay | 111 ± 13 |

Experimental Protocols

Synaptosome Preparation from Rat Brain Tissue

This protocol outlines the procedure for isolating synaptosomes, which are resealed nerve terminals, from rat brain tissue. These preparations are essential for studying neurotransmitter release and uptake in an in vitro setting.

Materials:

-

Whole rat brains (e.g., Sprague-Dawley rats)

-

Homogenization Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4

-

Sucrose solutions: 0.8 M and 1.2 M in 10 mM HEPES, pH 7.4

-

Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge with fixed-angle and swinging-bucket rotors

-

Centrifuge tubes

Procedure:

-

Euthanize rats and rapidly dissect the desired brain region (e.g., striatum for dopamine studies, hippocampus for serotonin studies) on ice.

-

Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (approximately 10-12 gentle strokes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).

-

Collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C. The resulting pellet (P2) contains crude synaptosomes.

-

Resuspend the P2 pellet in Homogenization Buffer and layer it onto a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose layers).

-

Centrifuge the gradient at 100,000 x g for 60 minutes at 4°C in a swinging-bucket rotor.

-

Synaptosomes will be located at the interface of the 0.8 M and 1.2 M sucrose layers. Carefully collect this fraction.

-

Dilute the collected synaptosome fraction with KRH buffer and centrifuge at 20,000 x g for 15 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the final synaptosomal pellet in the appropriate assay buffer (e.g., KRH buffer) and determine the protein concentration using a standard method (e.g., Bradford assay).

In Vitro [³H]Monoamine Release Assay Using Synaptosomes

This assay measures the ability of a test compound, such as 4-MA, to induce the release of a radiolabeled monoamine from pre-loaded synaptosomes.

Materials:

-

Prepared synaptosomes

-

[³H]Dopamine or [³H]Serotonin

-

KRH buffer

-

Test compound (4-MA) solutions of varying concentrations

-

Perfusion system or multi-well plates with filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Pre-incubate the synaptosomes in KRH buffer for 10 minutes at 37°C.

-

Load the synaptosomes with the respective radiolabeled monoamine ([³H]dopamine or [³H]serotonin) by incubating them at a final concentration of 10 nM for 20 minutes at 37°C.

-

Following the loading period, terminate the uptake by rapid filtration and wash the synaptosomes with ice-cold KRH buffer to remove excess radiolabel. This can be done using a filter-based multi-well plate system or a perfusion system.

-

Initiate the release phase by adding KRH buffer (for basal release) or KRH buffer containing different concentrations of 4-MA (for stimulated release).

-

Collect the superfusate or filtrate at specific time intervals (e.g., every 2 minutes).

-

At the end of the experiment, lyse the synaptosomes remaining on the filter with a lysis buffer or distilled water to determine the amount of radiolabel that was not released.

-

Add the collected fractions and the lysate to scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity in each sample using a liquid scintillation counter.

-

Calculate the percentage of total incorporated radioactivity released in each fraction.

-

Plot the concentration-response curve for 4-MA-induced release and determine the EC50 value, which is the concentration of 4-MA that produces 50% of the maximal release effect.

Visualizations

Signaling Pathway of 4-MA-Induced Monoamine Release

Caption: Mechanism of 4-MA-induced monoamine release via transporter reversal.

Experimental Workflow for In Vitro Monoamine Release Assay

Caption: Workflow for determining 4-MA's monoamine releasing activity.

References

Receptor Binding Affinity of 4-Methylamphetamine at Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class that has emerged as a substance of interest in pharmacological research due to its potent interactions with monoamine transporters. As a structural analog of amphetamine and methamphetamine, 4-MA exerts its effects by modulating the levels of key neurotransmitters in the synaptic cleft. This technical guide provides an in-depth overview of the receptor binding affinity and functional activity of 4-methylamphetamine at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience, pharmacology, and drug development.

This document details the quantitative binding and functional data for 4-MA, outlines the experimental protocols used to derive this data, and provides visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of 4-Methylamphetamine Activity

The primary mechanism of action of 4-methylamphetamine at monoamine transporters is as a potent and relatively balanced releasing agent. Rather than simply blocking the reuptake of neurotransmitters, 4-MA serves as a substrate for the transporters, leading to a reversal of their function and subsequent efflux of dopamine, norepinephrine, and serotonin from the presynaptic neuron. The potency of this releasing activity is quantified by the EC50 value, which represents the concentration of the drug that elicits 50% of the maximal releasing effect.

| Transporter | Agonist Activity | EC50 Value (nM) |

| Dopamine Transporter (DAT) | Dopamine Release | 44.1 |

| Norepinephrine Transporter (NET) | Norepinephrine Release | 22.2 |

| Serotonin Transporter (SERT) | Serotonin Release | 53.4 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of 4-methylamphetamine with monoamine transporters.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

a) Materials:

-

HEK 293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT.

-

Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test compound (4-methylamphetamine) at various concentrations.

-

Non-specific binding control (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM S-citalopram for SERT).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

b) Procedure:

-

Membrane Preparation:

-

Harvest HEK 293 cells expressing the transporter of interest.

-

Homogenize the cells in ice-cold wash buffer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet in fresh wash buffer and repeat the centrifugation step.

-

Resuspend the final pellet in incubation buffer to a protein concentration of 20-40 µ g/well .

-

-

Binding Reaction:

-

To each well of a 96-well microplate, add the cell membrane preparation.

-

Add the test compound (4-methylamphetamine) at a range of concentrations.

-

For the determination of non-specific binding, add the respective non-specific binding control.

-

Initiate the binding reaction by adding the radioligand at a concentration near its Kd value.

-

Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Quickly wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosome Uptake and Release Assay

This assay measures the functional ability of a compound to either inhibit the uptake of a neurotransmitter or to induce its release from isolated nerve terminals (synaptosomes).

a) Materials:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, or cortex for NET).

-

Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4.

-

Krebs-Ringer Buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, and 1 mM ascorbic acid, bubbled with 95% O₂/5% CO₂.

-

Radiolabeled Neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin. For release assays, [³H]MPP+ can be used for DAT and NET, and [³H]5-HT for SERT.

-

Vesicular uptake inhibitor (e.g., 1 µM reserpine for release assays).

-

Test compound (4-methylamphetamine) at various concentrations.

-

Scintillation fluid and a scintillation counter.

b) Procedure for Synaptosome Preparation:

-

Dissect the desired brain region in ice-cold sucrose buffer.

-

Homogenize the tissue in sucrose buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

c) Procedure for Uptake Inhibition Assay:

-

Pre-incubate the synaptosomes in Krebs-Ringer buffer at 37°C for 10 minutes.

-

Add the test compound (4-methylamphetamine) at various concentrations and incubate for an additional 10 minutes.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantify the radioactivity trapped in the synaptosomes using a scintillation counter.

-

Determine the IC50 value for uptake inhibition.

d) Procedure for Release Assay:

-

Pre-load the synaptosomes with the appropriate radiolabeled substrate by incubating them in Krebs-Ringer buffer containing the radiolabel (and reserpine) at 37°C for 30-60 minutes.

-

Wash the pre-loaded synaptosomes by centrifugation and resuspend them in fresh Krebs-Ringer buffer.

-

Aliquot the synaptosomes into tubes and add the test compound (4-methylamphetamine) at various concentrations.

-

Incubate at 37°C for 10-30 minutes to induce release.

-

Pellet the synaptosomes by centrifugation.

-

Collect the supernatant, which contains the released radiolabel.

-

Quantify the radioactivity in the supernatant using a scintillation counter.

-

Determine the EC50 value for release.

Mandatory Visualizations

Signaling Pathway of 4-Methylamphetamine at Monoamine Transporters

Acute Behavioral Effects of 4-Methylamphetamine in Animal Models: A Technical Guide

This technical guide provides an in-depth overview of the acute behavioral effects of 4-methylamphetamine (4-MA) in animal models, designed for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Behavioral Manifestations

4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class. In animal models, its acute administration elicits a range of behavioral responses primarily associated with its potent activity as a releasing agent of the monoamine neurotransmitters: dopamine (DA), serotonin (5-HT), and norepinephrine (NE). The behavioral profile of 4-MA is characterized by increased locomotor activity, the emergence of stereotyped behaviors at higher doses, and reinforcing effects that can be measured through drug self-administration and conditioned place preference paradigms.

Data Presentation

The following tables summarize the available quantitative data on the neurochemical and behavioral effects of 4-MA and its close analog, methamphetamine. Due to a relative scarcity of comprehensive dose-response studies specifically for 4-MA in the public domain, data for methamphetamine is provided as a comparative reference.

Table 1: In Vitro Potency of 4-Methylamphetamine and Methamphetamine at Monoamine Transporters

| Compound | Dopamine Transporter (DAT) EC50 (nM) | Serotonin Transporter (SERT) EC50 (nM) | Norepinephrine Transporter (NET) EC50 (nM) |

| 4-Methylamphetamine | 44.1 | 53.4 | 22.2 |

| Methamphetamine | ~24.7 | ~1790 | ~44.9 |

EC50 values represent the concentration of the drug that elicits a half-maximal response in neurotransmitter release assays.

Table 2: Acute Locomotor and Stereotypic Effects of Methamphetamine in Rats

| Dose (mg/kg) | Mean Locomotor Activity (Distance Traveled in cm) | Mean Stereotypy Score (0-6 scale) |

| Saline | ~500 | 0 |

| 1.0 | ~4000 | 1-2 |

| 3.0 | ~6000 | 3-4 |

| 7.5 | Decreased Locomotion | 5-6 |

Note: This data is representative of the effects of methamphetamine and is intended to provide a likely profile for 4-MA, which is expected to show a similar dose-dependent increase in locomotion and stereotypy. Specific quantitative data for 4-MA is limited.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the behavioral effects of 4-MA are provided below.

Locomotor Activity Assessment

Objective: To quantify the stimulant effects of 4-MA on spontaneous motor activity.

Apparatus:

-

Open-field arenas (e.g., 40 x 40 x 30 cm) made of a non-reflective material.

-

Automated activity monitoring system with infrared beams or video tracking software.

Procedure:

-

Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment. Place each animal in the open-field arena for a 30-60 minute habituation period to allow for exploration and a return to baseline activity levels.

-

Drug Administration: Following habituation, administer 4-MA or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, subcutaneous).

-

Data Collection: Immediately place the animal back into the open-field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).

-

Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect. Compare dose groups using appropriate statistical methods (e.g., ANOVA).

Stereotyped Behavior Rating

Objective: To qualitatively and quantitatively assess repetitive, non-goal-directed behaviors induced by higher doses of 4-MA.

Apparatus:

-

Observation chambers (can be the same as locomotor activity arenas).

-

Video recording equipment for offline scoring.

Procedure:

-

Drug Administration: Administer a range of doses of 4-MA or vehicle to different groups of animals.

-

Observation Period: Place animals in the observation chambers and record their behavior for a set duration (e.g., 120 minutes).

-

Scoring: A trained observer, blind to the treatment conditions, scores the presence and intensity of stereotyped behaviors at regular intervals (e.g., every 5-10 minutes). A common rating scale is as follows:

-

0: Asleep or inactive.

-

1: Active, normal exploratory behavior.

-

2: Increased locomotor activity with some repetitive head movements.

-

3: Continuous, repetitive head and limb movements (e.g., sniffing, gnawing).

-

4: Intense, focused stereotypy in a restricted area.

-

5: Intense, focused stereotypy with licking or biting of the enclosure.

-

6: Dyskinetic, convulsive-like movements.

-

-

Data Analysis: Analyze the stereotypy scores over time and across dose groups using non-parametric statistical tests (e.g., Kruskal-Wallis test).

Drug Discrimination

Objective: To assess the interoceptive (subjective) effects of 4-MA and compare them to other psychoactive drugs.

Apparatus:

-

Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

Procedure:

-

Training: Food-deprived rats are trained to press one lever ("drug lever") for a food reward after receiving an injection of a known stimulant (e.g., d-amphetamine) and a second lever ("vehicle lever") after receiving a vehicle injection. Training continues until the rats reliably select the correct lever based on the injection they received.

-

Testing: Once trained, test sessions are conducted where various doses of 4-MA are administered. The percentage of responses on the drug-appropriate lever is measured.

-

Data Analysis: A compound is considered to fully substitute for the training drug if it produces ≥80% of responses on the drug-appropriate lever. The ED50 (the dose that produces 50% drug-appropriate responding) is calculated to determine the potency of the drug's discriminative stimulus effects.

Intravenous Self-Administration (IVSA)

Objective: To determine the reinforcing efficacy of 4-MA, which is an indicator of its abuse potential.

Apparatus:

-

Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to an indwelling intravenous catheter.

Procedure:

-

Surgery: Rats are surgically implanted with a chronic indwelling catheter in the jugular vein.

-

Acquisition: Rats are placed in the operant chamber, and presses on the "active" lever result in the intravenous infusion of a dose of 4-MA, often paired with a light or tone cue. Presses on the "inactive" lever have no consequence. Sessions are typically 1-6 hours daily. Acquisition is achieved when the number of active lever presses significantly exceeds inactive lever presses.

-

Maintenance: Once responding is stable, the dose-response function can be determined by varying the dose of 4-MA per infusion.

-

Progressive Ratio Schedule: To assess the motivation to take the drug, a progressive ratio schedule can be implemented where the number of lever presses required to receive an infusion increases with each successive infusion. The "breakpoint" (the highest number of presses an animal will make for a single infusion) is a measure of the drug's reinforcing strength.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by 4-MA and the workflows of the experimental procedures described above.

Caption: Mechanism of 4-MA action at the monoaminergic synapse.

Caption: Experimental workflow for locomotor activity assessment.

Caption: Experimental workflow for a drug discrimination study.

Metabolism and Metabolite Identification of 4-Methylamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class that has seen sporadic interest as a potential anorectic agent but has more recently emerged as a new psychoactive substance (NPS) on illicit drug markets.[1][2] Understanding the metabolic fate of 4-MA is crucial for forensic toxicology, clinical diagnostics, and for a comprehensive assessment of its pharmacological and toxicological profile. This guide provides an in-depth overview of the metabolism of 4-MA, details the methodologies for metabolite identification, and presents quantitative data from available studies.

Core Concepts in 4-Methylamphetamine Metabolism

The biotransformation of 4-methylamphetamine, like other xenobiotics, primarily occurs in the liver and involves two main phases of metabolism: Phase I (functionalization) and Phase II (conjugation).[3][4]

-

Phase I Metabolism: These reactions introduce or expose functional groups (e.g., hydroxyl groups) on the parent molecule, typically increasing its polarity. For amphetamine-like substances, key Phase I reactions include hydroxylation and N-dealkylation.[3][5] The cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoenzyme, plays a significant role in the metabolism of many amphetamines.[6][7][8]

-

Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules, such as glucuronic acid or sulfate, to further increase their water solubility and facilitate their excretion from the body.[5][9]

Metabolic Pathways of 4-Methylamphetamine

Based on studies of 4-MA and related amphetamine compounds, the primary metabolic pathways for 4-methylamphetamine have been elucidated. In vivo studies in rats have been instrumental in identifying the key metabolites.[1][10]

The main metabolic transformations of 4-MA include:

-

Hydroxylation of the methyl group: The para-methyl group on the phenyl ring can be oxidized to form a primary alcohol, yielding 4-hydroxymethylamphetamine.

-

Oxidation of the hydroxymethyl group: The newly formed alcohol group can be further oxidized to a carboxylic acid, resulting in 4-carboxymethylamphetamine.

-

Aromatic hydroxylation: The phenyl ring can be hydroxylated, although this is a less common pathway for 4-substituted amphetamines.

-

N-demethylation: The methyl group on the amine can be removed to form the corresponding primary amine, 4-methyl-normethamphetamine.

-

Beta-hydroxylation: Hydroxylation can occur at the carbon atom adjacent to the phenyl ring.

These initial metabolites can then undergo further Phase II conjugation reactions, primarily glucuronidation and sulfation, before being excreted.

Caption: Phase I and II metabolic pathways of 4-methylamphetamine.

Quantitative Data on 4-Methylamphetamine Metabolites

Quantitative analysis of 4-MA and its metabolites is essential for understanding its pharmacokinetic profile and for forensic interpretation. The following table summarizes the relative abundance of metabolites detected in rat urine.

| Metabolite | Relative Abundance in Rat Urine |

| 4-Hydroxymethylamphetamine | Major |

| 4-Carboxymethylamphetamine | Major |

| 4-Methylamphetamine (unchanged) | Minor |

| Conjugates of 4-hydroxymethylamphetamine | Present |

Data synthesized from available research literature.

Experimental Protocols for Metabolite Identification

The identification and quantification of 4-MA metabolites rely on a combination of in vivo or in vitro studies followed by advanced analytical techniques.

In Vivo Metabolism Study in Rats

A common experimental design for studying the in vivo metabolism of 4-MA involves the following steps:

-

Animal Model: Male Wistar rats are typically used.

-

Drug Administration: A controlled dose of 4-methylamphetamine is administered to the rats, usually via intraperitoneal injection.

-

Sample Collection: Urine and feces are collected over a specified period (e.g., 24-48 hours) using metabolic cages.

-

Sample Preparation:

-

Urine samples are centrifuged to remove solid particles.

-

An aliquot of the supernatant is subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave Phase II conjugates.

-

Solid-phase extraction (SPE) is then employed to isolate the metabolites from the urine matrix.

-

-

Analytical Detection: The extracted and derivatized (if necessary) samples are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: Workflow for in vivo metabolism studies of 4-methylamphetamine.

In Vitro Metabolism using Liver Microsomes

In vitro studies using liver microsomes provide a controlled environment to investigate the specific enzymes involved in metabolism.

-

Preparation of Microsomes: Liver microsomes are prepared from human or animal liver tissue through differential centrifugation.

-

Incubation: 4-methylamphetamine is incubated with the liver microsomes in the presence of an NADPH-generating system (to support CYP450 activity) and UDPGA (for glucuronidation).

-

Reaction Termination: The reaction is stopped at various time points by adding a solvent like acetonitrile.

-

Analysis: The mixture is centrifuged, and the supernatant is analyzed by LC-MS/MS to identify the formed metabolites.

Analytical Techniques for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For the analysis of 4-MA and its metabolites, derivatization (e.g., acetylation or silylation) is often required to improve their chromatographic properties and fragmentation patterns in the mass spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for the analysis of drugs and their metabolites in complex biological matrices like urine and blood.[11] It often does not require derivatization and can provide structural information through fragmentation analysis (MS/MS).

Conclusion

The metabolism of 4-methylamphetamine primarily proceeds through hydroxylation of the para-methyl group, followed by further oxidation and conjugation. The major metabolites identified are 4-hydroxymethylamphetamine and 4-carboxymethylamphetamine. Understanding these metabolic pathways is critical for the development of sensitive and specific analytical methods for the detection of 4-MA use in clinical and forensic settings. Further research is needed to fully characterize the human metabolism of 4-MA and to quantify the contribution of specific CYP450 isoenzymes to its biotransformation.

References

- 1. d-nb.info [d-nb.info]

- 2. journal-therapie.org [journal-therapie.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The role of CYP2D in rat brain in methamphetamine-induced striatal dopamine and serotonin release and behavioral sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. fda.gov.tw [fda.gov.tw]

4-Methylamphetamine: A Comprehensive Technical Guide on its Legal and Scheduling History

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class. Initially investigated for its potential as an appetite suppressant, its development was halted due to adverse side effects. In recent years, 4-MA has emerged as a novel psychoactive substance, often found in illicit drug markets, posing significant public health risks. This technical guide provides an in-depth overview of the legal and scheduling history of 4-methylamphetamine across various jurisdictions, alongside a review of its core pharmacology and the experimental protocols used to characterize it.

Legal and Scheduling History

The legal status of 4-methylamphetamine has evolved in response to its emergence as a recreational drug. Many countries have implemented control measures under their respective drug control legislations.

United Kingdom

In the United Kingdom, 4-methylamphetamine is controlled under the Misuse of Drugs Act 1971. It is classified as a Class A drug, the highest category, which includes substances considered to be the most harmful. This classification was enacted through The Misuse of Drugs Act 1971 (Amendment) Order 2013 (S.I. 2013/1293) , which came into force on June 20, 2013 . This scheduling action was based on the advice of the Advisory Council on the Misuse of Drugs (ACMD), which highlighted the potential for harm associated with the substance.

United States

In the United States, 4-methylamphetamine is considered a Schedule II controlled substance. While not explicitly listed by name in the Controlled Substances Act (CSA), it falls under the category of positional isomers of methamphetamine. The Drug Enforcement Administration (DEA) clarifies that isomers of scheduled substances are also controlled. Methamphetamine is listed in Schedule II, and therefore its positional isomers, including 4-methylamphetamine, are also treated as Schedule II substances. This means it has a high potential for abuse, a currently accepted medical use with severe restrictions, and abuse may lead to severe psychological or physical dependence.

Canada

In Canada, 4-methylamphetamine is a controlled substance. The Controlled Drugs and Substances Act (CDSA) includes amphetamine and its salts, derivatives, isomers, and analogues in Schedule I . As a positional isomer of methamphetamine, 4-methylamphetamine falls under this broad definition and is therefore classified as a Schedule I substance.

Australia

In Australia, 4-methylamphetamine is controlled and is listed as a Schedule 9 prohibited substance in the Poisons Standard, the national legislative instrument for drug scheduling. This classification is reserved for substances which may be abused or misused, the manufacture, possession, sale or use of which should be prohibited by law except when required for medical or scientific research, or for analytical, teaching or training purposes with the approval of Commonwealth and/or State or Territory health authorities.

European Union

Across the European Union, 4-methylamphetamine is considered a new psychoactive substance. In 2013, following a risk assessment by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), the Council of the European Union decided that 4-MA should be subject to control measures across the Member States.

United Nations

Internationally, 4-methylamphetamine is not currently scheduled under the United Nations Convention on Psychotropic Substances of 1971 or the Single Convention on Narcotic Drugs of 1961.

Tabular Summary of Legal Status

| Jurisdiction | Legal Status/Schedule | Legislative Act |

| United Kingdom | Class A | The Misuse of Drugs Act 1971 (Amendment) Order 2013 |

| United States | Schedule II (as a positional isomer of methamphetamine) | Controlled Substances Act |

| Canada | Schedule I (as an isomer of amphetamine) | Controlled Drugs and Substances Act |

| Australia | Schedule 9 | The Poisons Standard |

| European Union | Subject to control measures in Member States | Council Implementing Decision 2013/496/EU |

| United Nations | Not Scheduled | - |

Pharmacology and Mechanism of Action

4-Methylamphetamine is a potent monoamine releasing agent, acting on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Its primary mechanism of action involves reversing the normal direction of these transporters, leading to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain. This flood of neurotransmitters is responsible for its stimulant and psychoactive effects.

Furthermore, like other amphetamines, 4-MA is known to interact with the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor. Activation of TAAR1 by amphetamines can modulate the activity of monoamine transporters and contribute to the overall pharmacological effects.

Signaling Pathway

The signaling cascade initiated by 4-methylamphetamine's interaction with monoamine transporters and TAAR1 is complex. The following diagram illustrates a simplified representation of the key signaling events.

Figure 1: Simplified signaling pathway of 4-methylamphetamine in a dopaminergic neuron.

Quantitative Pharmacological Data

The potency of 4-methylamphetamine as a monoamine releasing agent has been quantified through in vitro studies. The EC50 values (the concentration of a drug that gives half-maximal response) for dopamine, norepinephrine, and serotonin release are summarized in the table below.

| Monoamine Transporter | EC50 (nM) |

| Dopamine (DAT) | 44.1 |

| Norepinephrine (NET) | 22.2 |

| Serotonin (SERT) | 53.4 |

Data sourced from scientific literature.

Key Experimental Protocols

Determination of Monoamine Release (EC50)

The following protocol outlines a typical in vitro experiment to determine the EC50 values of 4-methylamphetamine for monoamine release.

Experimental Workflow:

Figure 2: Workflow for determining EC50 values for monoamine release.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are cultured in appropriate media.

-

Radiolabel Loading: Cells are harvested and incubated with a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine for DAT-expressing cells, [³H]norepinephrine for NET-expressing cells, or [³H]serotonin for SERT-expressing cells) to allow for uptake into the cells.

-

Washing: After the loading period, cells are washed with buffer to remove any extracellular radiolabel.

-

Drug Incubation: The cells are then incubated for a set period (e.g., 30 minutes) with a range of concentrations of 4-methylamphetamine. A vehicle control (buffer with no drug) is also included.

-

Supernatant Collection: Following incubation, the supernatant, which contains the released radiolabeled monoamine, is collected.

-

Quantification: The amount of radioactivity in the supernatant is measured using a liquid scintillation counter.

-

Data Analysis: The data are expressed as a percentage of the maximum release induced by a known releasing agent (e.g., amphetamine). A concentration-response curve is generated by plotting the percentage of release against the log concentration of 4-MA. The EC50 value is then determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vivo Microdialysis for Neurotransmitter Release

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the brains of freely moving animals. The following is a general protocol for assessing the effects of 4-methylamphetamine on dopamine release in the rat brain.

Experimental Workflow:

Figure 3: Workflow for in vivo microdialysis experiment.

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into a specific brain region of interest, such as the nucleus accumbens, which is a key area in the brain's reward pathway.

-

Recovery: The animals are allowed to recover from the surgery for a period of several days.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish the basal level of dopamine.

-

Drug Administration: 4-Methylamphetamine is administered to the animal, typically via an intraperitoneal (i.p.) injection.

-

Post-Administration Collection: Dialysate samples continue to be collected at the same regular intervals for a period of time after drug administration to monitor the changes in dopamine levels.

-

Sample Analysis: The collected dialysate samples are analyzed to determine the concentration of dopamine. This is commonly done using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), a highly sensitive method for quantifying monoamines.

-

Data Analysis: The dopamine concentrations in the post-administration samples are expressed as a percentage of the average baseline concentration. The data are then plotted over time to visualize the effect of 4-MA on dopamine release.

Conclusion

The legal and scheduling history of 4-methylamphetamine reflects a global response to the emergence of a potent and potentially harmful psychoactive substance. Its classification in the highest drug schedules in several countries underscores the perceived risk to public health. The pharmacological data and experimental protocols detailed in this guide provide a foundation for researchers and drug development professionals to further investigate the properties of 4-MA, understand its mechanism of action, and develop strategies to address its abuse and toxicity. The provided diagrams offer a visual aid to comprehend the complex legal and biological pathways associated with this compound.

Methodological & Application

Analytical Methods for the Detection of 4-Methylamphetamine in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 4-methylamphetamine (4-MA) in various biological matrices. The methodologies described are primarily focused on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold standards for the confirmation of amphetamine-type substances in forensic and clinical toxicology.

Introduction

4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class that has emerged as a recreational drug. Its detection in biological samples is crucial for clinical diagnosis, forensic investigations, and in the context of drug development and toxicology studies. This document outlines validated methods for the qualitative and quantitative analysis of 4-MA in urine, blood, and hair, providing researchers with the necessary protocols to implement these techniques in their laboratories.

Quantitative Data Summary

The following tables summarize the quantitative validation parameters for the detection of 4-MA in various biological matrices using different analytical techniques. These values are essential for assessing the sensitivity, precision, and linear range of each method.

Table 1: Quantitative Parameters for 4-MA Detection in Oral Fluid by GC-MS

| Parameter | Value | Reference |

| Linearity Range | 5 or 10 to 1000 ng/mL | [1][2] |

| Limit of Quantification (LOQ) | 2.5 - 10 ng/mL | [2] |

Table 2: Quantitative Parameters for Amphetamine-Type Stimulants in Hair by LC-MS/MS (Adaptable for 4-MA)

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 25 ng/mg | [3] |

| Limit of Detection (LOD) | 0.1 ng/mg | [3] |

| Limit of Quantification (LOQ) | 0.5 ng/mg | [3] |

Table 3: Quantitative Parameters for Amphetamines in Urine by LC-MS/MS (Adaptable for 4-MA)

| Parameter | Value | Reference |

| Linearity Range | 50 - 5000 ng/mL | |

| Intra- and Inter-assay Variability | 5 - 16% | [1] |

Experimental Protocols

The following are detailed protocols for the extraction and analysis of 4-MA from biological samples.

Protocol 1: GC-MS Analysis of 4-MA in Oral Fluid

This protocol is based on a validated method for the analysis of amphetamine-related drugs in oral fluid.[1][2]

1. Sample Preparation and Extraction: a. To 0.5 mL of oral fluid, add an appropriate internal standard (e.g., Amphetamine-D5). b. Add 0.1 N NaOH to basify the sample. c. Perform a liquid-liquid extraction with ethyl acetate. d. Vortex the sample and centrifuge to separate the organic and aqueous layers. e. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 70°C.

2. Derivatization: a. To the dried extract, add a derivatizing agent. Pentafluoropropionic anhydride (PFPA) has been shown to be effective for 4-MA.[1][2] b. Incubate the mixture at 70°C for 30 minutes. c. After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Instrumental Parameters:

-

Injector: Splitless mode

-

Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS)

-

Oven Temperature Program: Start at a suitable initial temperature, followed by a temperature ramp to ensure separation of analytes.

-

Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for quantification. The specific quantifier and qualifier ions will depend on the derivative formed. For the PFP derivative of 4-MA, characteristic ions should be determined through initial full-scan analysis.

Protocol 2: LC-MS/MS Analysis of 4-MA in Hair

This protocol is adapted from a validated method for the analysis of amphetamines in hair.[3]

1. Sample Decontamination and Preparation: a. Wash approximately 20 mg of hair sequentially with a suitable solvent (e.g., dichloromethane or methanol) to remove external contamination. b. Pulverize the washed and dried hair sample.

2. Extraction: a. To the pulverized hair, add an extraction solution of 0.01% formic acid. b. Add an appropriate internal standard (e.g., 4-Methylamphetamine-d5). c. Sonicate the sample for 4 hours. d. Centrifuge the sample and collect the supernatant for analysis.

3. LC-MS/MS Instrumental Parameters:

-

Column: A C18 reversed-phase column is suitable for the separation of amphetamines.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification. Precursor and product ion transitions for 4-MA need to be optimized.

Protocol 3: LC-MS/MS Analysis of 4-MA in Urine

This protocol is based on a "dilute-and-shoot" method, which is a high-throughput approach for urine drug screening.[1]

1. Sample Preparation: a. To a 20 µL aliquot of urine, add 80 µL of an internal standard solution (e.g., Amphetamine-D5 in a suitable solvent). b. Mix the sample thoroughly in an autosampler vial.

2. LC-MS/MS Instrumental Parameters:

-

Injection Volume: 10 µL

-

Column: C18 reversed-phase column.

-

Mobile Phase: Gradient elution with acetonitrile and an acidic aqueous buffer (e.g., 25 mmol/L formic acid).[1]

-

Mass Spectrometer: Operate in MRM mode, monitoring at least two product ions from the protonated molecule of 4-MA for reliable identification and quantification.

Signaling and Metabolic Pathways

The following diagrams illustrate the mechanism of action and metabolic fate of 4-methylamphetamine.

Caption: Mechanism of action of 4-methylamphetamine at the synapse.

Caption: Metabolic pathways of 4-methylamphetamine.

Experimental Workflow and Method Selection

The choice of analytical method depends on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation.

Caption: General experimental workflow for 4-MA detection.

Caption: Logical relationship for selecting an analytical technique.

References

Application Notes and Protocols for the GC-MS Analysis of 4-Methylamphetamine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class. Its abuse has been linked to severe adverse health effects. Accurate and reliable analytical methods are crucial for its detection and quantification in biological matrices for clinical, forensic, and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of amphetamines and their metabolites due to its high sensitivity and specificity. These application notes provide a detailed protocol for the extraction, derivatization, and GC-MS analysis of 4-methylamphetamine and its primary metabolites in urine.

Principle

The analytical method involves the extraction of 4-methylamphetamine and its metabolites from a biological matrix, typically urine, followed by derivatization to improve their chromatographic properties and thermal stability. The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the response of the target analytes to that of an internal standard.

Metabolic Pathway of 4-Methylamphetamine

The metabolism of 4-methylamphetamine is understood to proceed through several key pathways, primarily involving Phase I and Phase II reactions. The following diagram, based on studies in rats, illustrates the principal metabolic transformations. The primary routes of metabolism include aromatic hydroxylation, hydroxylation of the phenylmethyl group which is then oxidized to a carboxylic acid, and hydroxylation of the side chain.[1] These Phase I metabolites can then undergo Phase II conjugation, such as glucuronidation or sulfation, to facilitate their excretion.[1]

Metabolic pathway of 4-methylamphetamine.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of 4-methylamphetamine and its metabolites is depicted in the following diagram. This process begins with sample collection and preparation, followed by extraction, derivatization, and finally, instrumental analysis.

Experimental workflow for GC-MS analysis.

Detailed Experimental Protocol

This protocol is a representative method and may require optimization for specific laboratory conditions and instrumentation.

Materials and Reagents

-

4-Methylamphetamine standard

-

Metabolite standards (e.g., 4-hydroxyamphetamine), if available

-

Internal standard (e.g., 4-Methylamphetamine-d5)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Phosphate buffer (pH 6.0)

-

β-Glucuronidase/arylsulfatase

-

Derivatizing agent: Heptafluorobutyric anhydride (HFBA), Pentafluoropropionic anhydride (PFPA), or Trifluoroacetic anhydride (TFAA)

-

Anhydrous sodium sulfate

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Nitrogen evaporator

-

GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)

Sample Preparation

-

Urine Sample Collection : Collect urine samples in clean, labeled containers. Samples can be stored at 2-8°C for short-term storage or at -20°C for long-term storage.

-

Internal Standard Addition : To 1 mL of urine, add a known concentration of the internal standard (e.g., 100 ng of 4-Methylamphetamine-d5).

-

Enzymatic Hydrolysis (Optional) : To analyze for conjugated metabolites, adjust the pH of the urine sample to approximately 6.0 with phosphate buffer. Add 50 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C for at least 4 hours or overnight.

Extraction

This protocol describes a liquid-liquid extraction (LLE) procedure. Solid-phase extraction (SPE) can also be used and may provide cleaner extracts.

-

Alkalinization : Add 1 mL of 1 M NaOH to the urine sample to adjust the pH to >10.

-

Extraction : Add 5 mL of ethyl acetate. Vortex for 2 minutes.

-

Centrifugation : Centrifuge at 3000 rpm for 5 minutes.

-

Separation : Transfer the upper organic layer (ethyl acetate) to a clean tube.

-